2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine
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Overview
Description
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine is a unique chemical compound characterized by its bicyclic structure with two fluorine atoms and a methyl group attached to the bicyclo[1.1.1]pentane core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine typically involves the addition of difluorocarbene (:CF2) to electron-rich bicyclo[1.1.0]butanes. One practical approach utilizes the CF3TMS/NaI system to generate the difluorocarbene, which then reacts with the bicyclo[1.1.0]butane to form the desired difluoro-substituted bicyclo[1.1.1]pentane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of bicyclo[1.1.1]pentane derivatives generally involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure and fluorine atoms contribute to its unique reactivity and binding properties. It can interact with enzymes, receptors, and other biomolecules, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride: This compound shares a similar bicyclic structure but with a phenyl group instead of a methyl group.
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: This compound has a trifluoromethyl group, adding to its unique properties and applications.
Uniqueness: 2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine atoms and a methyl group enhances its stability, reactivity, and potential as a versatile building block in various applications .
Biological Activity
2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-amine is a bicyclic compound with a unique structural framework that has garnered attention for its potential biological activities. The compound features a bicyclo[1.1.1]pentane core with two fluorine atoms and an amine functional group, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's rigid bicyclic framework contributes to its unique reactivity and interaction with biological targets. Its specific arrangement allows for potential applications in medicinal chemistry, particularly as a bioisostere for various drug candidates.
Biological Activity and Applications
Research into the biological activity of this compound indicates several promising areas:
- Neurotransmitter Modulation : Due to its structural characteristics, it may influence neurotransmitter levels, similar to compounds like Desipramine, which is known for its antidepressant properties.
- Inflammation Regulation : Bicyclo[1.1.1]pentanes have been studied for their anti-inflammatory properties. Related compounds demonstrated significant efficacy in attenuating pro-inflammatory cytokines and modulating NFκB activity in monocytes, suggesting that this compound could exhibit similar effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Methylbicyclo[1.1.0]butane | Lacks fluorine substituents | More flexible structure |
2-Fluorobicyclo[1.1.0]butane | One fluorine atom | Potentially different reactivity |
Bicyclo[3.3.0]octane | Larger bicyclic system | Different mechanical properties |
2,2-Difluorobicyclo[3.3.0]octane | Two fluorine atoms | Enhanced stability and reactivity |
The uniqueness of this compound lies in its specific combination of fluorinated and amine functionalities within a rigid bicyclic framework, which may confer distinct biological activities compared to its analogs .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of bicyclic compounds like this compound:
- Study on Inflammatory Response : A study demonstrated that related bicyclic compounds significantly reduced lipopolysaccharide-induced inflammation in monocytes by downregulating pro-inflammatory cytokines such as TNFα and MCP1 .
- Synthesis and Functionalization : Research has focused on the synthesis of various derivatives from bicyclic frameworks to enhance their biological activity or tailor them for specific medicinal applications, indicating a robust interest in their pharmacological potential .
Properties
Molecular Formula |
C6H9F2N |
---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C6H9F2N/c1-4-2-5(9,3-4)6(4,7)8/h2-3,9H2,1H3 |
InChI Key |
IMCBAJOXDSJXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2(F)F)N |
Origin of Product |
United States |
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